molecular formula C7H9N3O3 B2865379 3-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 245467-36-1

3-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2865379
CAS No.: 245467-36-1
M. Wt: 183.167
InChI Key: YENUAZCUKMBNQK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids . It plays a crucial role in the metabolism of D-amino acids and is involved in several physiological and pathological processes .

Mode of Action

This compound acts as a potent and selective inhibitor of DAO . It binds to DAO and prevents it from catalyzing the oxidation of D-amino acids . This inhibition can protect DAO cells from oxidative stress induced by D-serine .

Biochemical Pathways

The inhibition of DAO by this compound affects the metabolism of D-amino acids . By preventing the oxidation of D-amino acids, this compound can alter the concentrations of these amino acids and their corresponding keto acids in the body . The downstream effects of these changes on various biochemical pathways are currently under investigation.

Pharmacokinetics

It is known to besoluble in dimethyl sulfoxide (DMSO) , which suggests that it may have good bioavailability.

Result of Action

The inhibition of DAO by this compound can lead to a decrease in the production of keto acids from D-amino acids . This can protect DAO cells from oxidative stress induced by D-serine . Additionally, this compound specifically prevents formalin-induced tonic pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of DMSO can enhance its solubility and potentially improve its bioavailability Other factors, such as pH, temperature, and the presence of other substances, may also affect its action

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamido-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetamido group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-acetamido-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-4(11)8-6-3-5(7(12)13)10(2)9-6/h3H,1-2H3,(H,12,13)(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENUAZCUKMBNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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